molecular formula C27H27N3O3S2 B2932941 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 683791-38-0

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

Cat. No. B2932941
CAS RN: 683791-38-0
M. Wt: 505.65
InChI Key: YSLYYBYJYAGFMN-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a useful research compound. Its molecular formula is C27H27N3O3S2 and its molecular weight is 505.65. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis and Inhibition Effects

A study by Ulus et al. (2016) described the microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including compounds similar to the one . These compounds were found to be effective inhibitors of human carbonic anhydrase isoforms hCA I, II, IV, and VII. The inhibition occurred in low micromolar and nanomolar ranges, demonstrating the potential of these compounds in biochemical applications (Ulus et al., 2016).

Microwave Promoted Synthesis for Efficient Manufacturing

Saeed (2009) focused on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This study highlighted the efficiency and cleanliness of microwave irradiation as a method for synthesizing these types of compounds, which could be relevant for the manufacturing process of the compound (Saeed, 2009).

Heterocyclic Synthesis

Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound . Their work delved into the reactivity of these compounds with various nitrogen nucleophiles, leading to the creation of several derivative compounds (Mohareb et al., 2004).

Antimicrobial Agent Synthesis

Darwish et al. (2014) aimed to create new heterocyclic compounds incorporating a sulfamoyl moiety, such as the compound , for use as antimicrobial agents. Their study underscored the versatility and effectiveness of these compounds in combating bacterial and fungal infections (Darwish et al., 2014).

Inhibition of Carbonic Anhydrase Isoenzymes

Supuran et al. (2013) prepared aromatic sulfonamide inhibitors, similar in structure to the compound , and tested them against carbonic anhydrase isoenzymes hCA I, II, IV, and XII. These compounds showed varying levels of inhibition, with the lowest affinity against isoenzyme hCA XII (Supuran et al., 2013).

Synthesis and Characterization of Benzamide Derivatives

Hossaini et al. (2017) developed a synthesis method for (4-oxothiazolidine-2-ylidene)benzamide derivatives, providing insights into the characterization and potential applications of these compounds (Hossaini et al., 2017).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-30(20-7-3-2-4-8-20)35(32,33)21-14-12-18(13-15-21)26(31)29-27-28-25-22-9-5-6-17-10-11-19(24(17)22)16-23(25)34-27/h5-6,9,12-16,20H,2-4,7-8,10-11H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLYYBYJYAGFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

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